N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1007192-50-8
VCID: VC5034710
InChI: InChI=1S/C15H17N3O2S/c1-9-4-5-14(10(2)6-9)18-15(16-11(3)19)12-7-21(20)8-13(12)17-18/h4-6H,7-8H2,1-3H3,(H,16,19)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C)C
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.38

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

CAS No.: 1007192-50-8

Cat. No.: VC5034710

Molecular Formula: C15H17N3O2S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide - 1007192-50-8

Specification

CAS No. 1007192-50-8
Molecular Formula C15H17N3O2S
Molecular Weight 303.38
IUPAC Name N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C15H17N3O2S/c1-9-4-5-14(10(2)6-9)18-15(16-11(3)19)12-7-21(20)8-13(12)17-18/h4-6H,7-8H2,1-3H3,(H,16,19)
Standard InChI Key JTYBQPUFSAFEGN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C)C

Introduction

Synthesis

The synthesis of thieno[3,4-c]pyrazole derivatives often involves multi-step reactions starting from commercially available precursors such as hydrazines and thiophene derivatives. General steps include:

  • Formation of the pyrazole ring: This involves cyclization reactions using hydrazine derivatives.

  • Oxidation at the 5-position: Achieved through controlled oxidation reactions.

  • Acetamide functionalization: Introduced via amidation reactions with acetic acid derivatives.

Detailed synthetic protocols for similar compounds involve:

  • Refluxing intermediates in the presence of bases like potassium carbonate.

  • Using solvents such as ethanol or dimethylformamide (DMF) to facilitate reactions .

Biological Activity and Applications

3.1 Potential Pharmacological Activities
Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities:

  • Anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase (5-LOX) .

  • Anticancer activity by inducing apoptosis in cancer cell lines .

  • Antimicrobial effects against bacterial and fungal strains.

The specific compound could be evaluated for these activities using in silico docking studies or in vitro assays.

3.2 Drug-like Properties
To assess drug-likeness:

  • Physicochemical properties such as solubility, lipophilicity (logP\log P), and molecular weight are analyzed.

  • Computational tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) characteristics .

Data Table: Key Features of Related Compounds

PropertyValue/DescriptionReference
Molecular CoreThieno[3,4-c]pyrazole
Substituents2,4-dimethylphenyl; acetamide; 5-oxide
Biological ActivityAnti-inflammatory; anticancer; antimicrobial
Synthetic MethodsMulti-step reaction sequences
Analytical TechniquesNMR, LC-MS for structural confirmation

Research Implications

The compound's structural framework makes it a promising candidate for further research into therapeutic agents targeting inflammation or cancer pathways. Additionally:

  • Its functional groups allow for further derivatization to enhance activity.

  • Docking studies can identify its binding affinity to biological targets like enzymes or receptors.

Future work should focus on:

  • Experimental validation of predicted activities.

  • Toxicological studies to ensure safety profiles.

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